Di-p-Chlorbenzyl-N,N-Diisopropylphosphoramidit

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

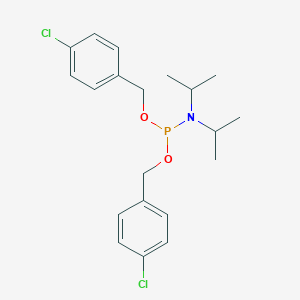

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a chemical compound with the molecular formula C20H26Cl2NO2P and a molecular weight of 414.29 g/mol . It is primarily used as a phosphitylating agent for the phosphorylation of hydroxy amino acids in protected phosphopeptides . This compound is significant in the field of proteomics research .

Wissenschaftliche Forschungsanwendungen

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is widely used in scientific research, particularly in the following areas:

Chemistry: It is used in the synthesis of phosphopeptides, which are crucial for studying protein phosphorylation.

Biology: The compound aids in the investigation of phosphorylation processes in biological systems.

Industry: It is used in the production of specialized peptides for various industrial applications.

Wirkmechanismus

Target of Action

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite primarily targets hydroxy amino acids of protected phosphopeptides . These amino acids play a crucial role in protein structure and function, and their phosphorylation can significantly alter the activity of the proteins they constitute.

Mode of Action

This compound acts as a phosphitylating agent . It facilitates the phosphorylation of hydroxy amino acids of protected phosphopeptides . Phosphorylation is a key process in cellular signaling and regulation, where a phosphate group is added to a protein or other organic molecule, changing its function.

Result of Action

The molecular and cellular effects of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite’s action primarily involve the phosphorylation of hydroxy amino acids of protected phosphopeptides . This can lead to changes in protein function, influencing various cellular processes.

Vorbereitungsmethoden

The synthesis of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite involves the reaction of di-p-chlorobenzyl alcohol with N,N-diisopropylphosphoramidous dichloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite undergoes various chemical reactions, including:

Phosphorylation: It acts as a phosphitylating agent, reacting with hydroxy amino acids to form phosphopeptides.

Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can participate in these reactions under appropriate conditions.

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed are typically phosphorylated peptides or substituted derivatives of the original compound .

Vergleich Mit ähnlichen Verbindungen

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite can be compared with other phosphitylating agents such as:

- Diethyl phosphoramidite

- Dibenzyl phosphoramidite

- Diisopropyl phosphoramidite

What sets Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite apart is its specific structure, which includes di-p-chlorobenzyl groups. This unique structure can influence its reactivity and the stability of the phosphorylated products .

Biologische Aktivität

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a phosphoramidite compound widely used in chemical biology, particularly in the synthesis of oligonucleotides and other biomolecules. This article discusses its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is characterized by its phosphitylating ability, which allows it to introduce phosphate groups into various biological molecules. The general structure can be summarized as follows:

- Molecular Formula : C₁₂H₁₈ClN₂O₂P

- Molecular Weight : 284.71 g/mol

- CAS Number : 102690-88-0

The biological activity of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite primarily revolves around its role as a phosphitylating agent. It facilitates the formation of phosphodiester bonds in nucleic acids, which are crucial for the stability and functionality of RNA and DNA. The introduction of phosphate groups can significantly alter the properties of biomolecules, influencing their interactions with proteins and other cellular components.

Key Mechanisms:

- Phosphorylation : The addition of phosphate groups can modulate the activity of proteins through phosphorylation, affecting signaling pathways.

- Stabilization : Phosphate groups enhance the stability of nucleic acids against enzymatic degradation.

- Binding Affinity : Phosphorylation can create new binding sites for proteins, thus altering molecular interactions.

Applications in Research

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite has been utilized in various research contexts:

- Oligonucleotide Synthesis : It is commonly employed in the solid-phase synthesis of oligonucleotides, allowing for the incorporation of modified nucleotides that can enhance therapeutic efficacy.

- Glycan Array Evaluation : Research has shown that phosphorylated disaccharides synthesized using this compound can be recognized by antibodies, indicating potential applications in vaccine development and diagnostics .

Case Studies

-

Glycan Array Evaluation :

A study evaluated synthetic epitopes using glycan arrays, demonstrating that phosphorylated compounds derived from Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite showed strong recognition by specific antisera. This indicates its potential role in developing glycan-based therapeutics . -

Protein Phosphorylation Studies :

Research has highlighted how the reversible introduction of phosphate groups via phosphoramidites can significantly impact protein structure and function, particularly in signaling pathways like MAPK. The introduction of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite into protein synthesis protocols has been shown to facilitate targeted modifications that enhance biological activity .

Comparative Biological Activity

To illustrate the versatility and effectiveness of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite compared to other phosphoramidites, a summary table is provided below.

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | Effective phosphorylation agent; enhances oligonucleotide stability | Oligonucleotide synthesis |

| Dibenzyl N,N-Diisopropylphosphoramidite | Similar phosphitylation capabilities | Oligonucleotide synthesis |

| 2-Cyanoethyl N,N-Diisopropylchlorophosphoramidite | Used for similar applications; less stability compared to Di-p-chlorobenzyl variant | Oligonucleotide synthesis |

Eigenschaften

IUPAC Name |

N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQXCPQSBNWTOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399270 |

Source

|

| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128858-43-5 |

Source

|

| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.